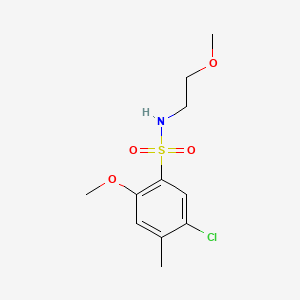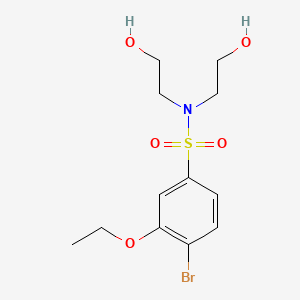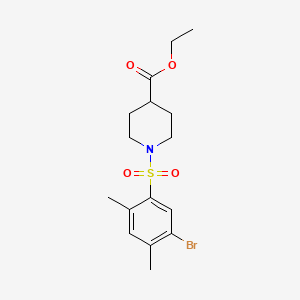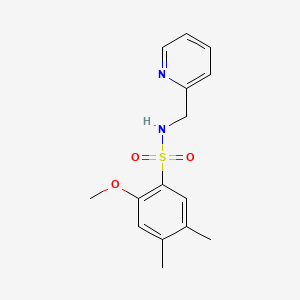
5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide, also known as CMME, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a selective inhibitor of certain enzymes and its potential as a therapeutic agent for a range of diseases.
Mécanisme D'action
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves its binding to the active site of carbonic anhydrase enzymes. This binding prevents the enzymes from catalyzing the conversion of carbon dioxide to bicarbonate ions, which is necessary for many physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to changes in acid-base balance and respiration, as well as other physiological processes that are regulated by these enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide in lab experiments is its selectivity for certain enzymes, which allows for more targeted inhibition and study of specific physiological processes. However, the limitations of using 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research involving 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide. One area of focus could be the development of new therapeutic agents based on the structure of 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide and its selective inhibition of carbonic anhydrase enzymes. Additionally, further research could be conducted on the physiological effects of 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide and its potential as a tool for studying the role of carbonic anhydrase in various physiological processes.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 2-methoxyethylamine in the presence of a base catalyst. This reaction produces 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been shown to act as a selective inhibitor of certain enzymes, including carbonic anhydrase IX and XII. These enzymes are overexpressed in many types of cancer, and their inhibition has been shown to have therapeutic potential.
In addition to its potential as a therapeutic agent, 5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has also been studied for its use as a tool in biochemical and physiological research. This compound has been used to study the role of carbonic anhydrase in various physiological processes, including acid-base balance and respiration.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4S/c1-8-6-10(17-3)11(7-9(8)12)18(14,15)13-4-5-16-2/h6-7,13H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKNPQOAMFNWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[1-(hydroxymethyl)propyl]-4-iodobenzenesulfonamide](/img/structure/B602899.png)
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methylbenzenesulfonamide](/img/structure/B602900.png)
![N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B602902.png)
![N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B602904.png)
![4-ethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602905.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602906.png)
![3-sec-butyl-4-ethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602907.png)